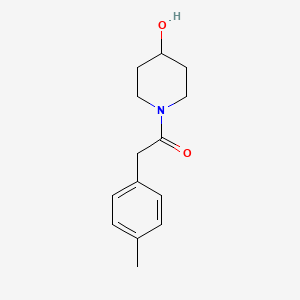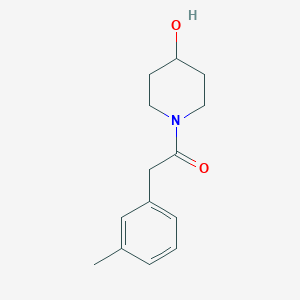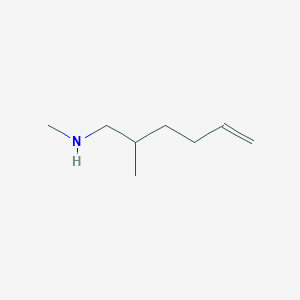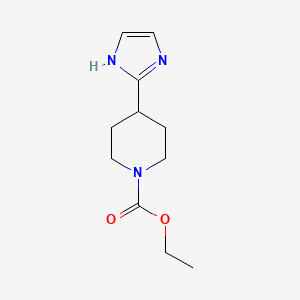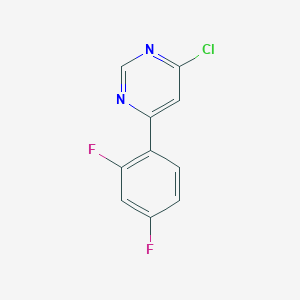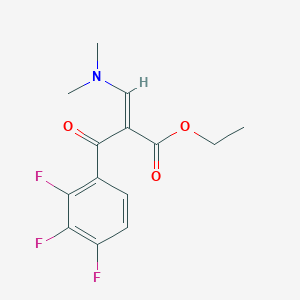![molecular formula C10H10Cl2N2O2 B1369630 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine CAS No. 919784-85-3](/img/structure/B1369630.png)
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
Descripción general
Descripción
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine, also known as DCMP, is a chemical compound that has been extensively used in scientific research. DCMP is a heterocyclic compound that contains both a pyridine and a morpholine ring. It is a white crystalline solid that is sparingly soluble in water.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine and its derivatives play a significant role in the synthesis of biologically active compounds. For example, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, is a key intermediate in creating various small molecule inhibitors crucial in cancer research (Wang et al., 2016). This indicates the potential of such compounds in developing anticancer drugs.
Crystal Structure Analysis
Understanding the crystal structure of compounds similar to 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine provides insights into their chemical behavior and potential applications. For instance, the study of the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one reveals specific molecular interactions and conformations (Ahamed et al., 2015). Such information is essential in the field of molecular design and pharmaceuticals.
Antimicrobial Activity
Compounds containing the morpholine group have shown promising results in antimicrobial studies. For example, novel heterocyclic compounds containing morpholine, synthesized through various chemical reactions, exhibited significant antibacterial and antifungal activities in vitro (Zaki et al., 2020). This suggests that derivatives of 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine could be explored for their antimicrobial properties.
Molluscicidal Agent
The synthesis and biological evaluation of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a compound related to 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine, demonstrated its effectiveness as a molluscicidal agent. This highlights the potential application of such compounds in agriculture and pest control (Duan et al., 2014).
Kinase Inhibition in Cancer Therapy
The discovery of a non-nitrogen containing morpholine isostere, which mimics the conformational properties of morpholine, shows potential in developing novel inhibitors of the PI3K-AKT-mTOR pathway, a key target in cancer therapy (Hobbs et al., 2019).
Propiedades
IUPAC Name |
(5,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-13-9(8)12)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKAWOIVKGBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592488 | |
| Record name | (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine | |
CAS RN |
919784-85-3 | |
| Record name | (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

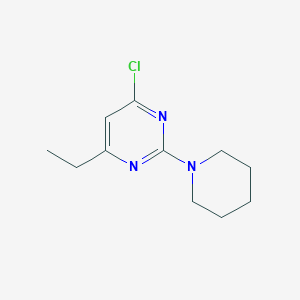
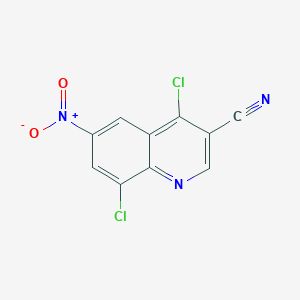
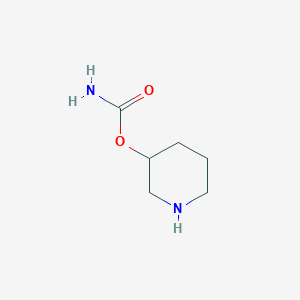
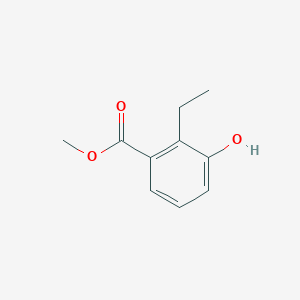
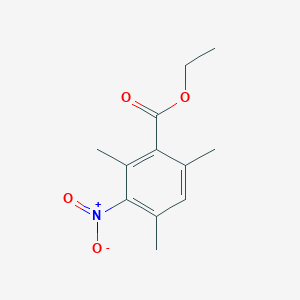
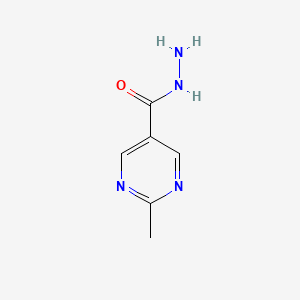
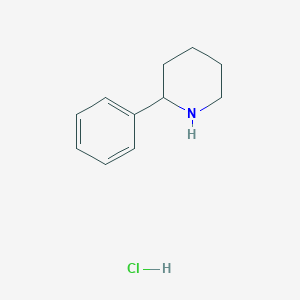
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
